7-Methoxy-3-methylbenzothiophene
CAS No.:
Cat. No.: VC13889026
Molecular Formula: C10H10OS
Molecular Weight: 178.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10OS |
|---|---|
| Molecular Weight | 178.25 g/mol |
| IUPAC Name | 7-methoxy-3-methyl-1-benzothiophene |
| Standard InChI | InChI=1S/C10H10OS/c1-7-6-12-10-8(7)4-3-5-9(10)11-2/h3-6H,1-2H3 |
| Standard InChI Key | WWBSFLMTJJKFSU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CSC2=C1C=CC=C2OC |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
7-Methoxy-3-methylbenzothiophene features a benzothiophene scaffold—a fused bicyclic system comprising a benzene ring condensed with a thiophene moiety. The methoxy (-OCH₃) and methyl (-CH₃) groups at positions 7 and 3, respectively, introduce electronic asymmetry, influencing reactivity and intermolecular interactions. The IUPAC name, 7-methoxy-3-methyl-1-benzothiophene, reflects this substitution pattern (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀OS | |
| Molecular Weight | 178.25 g/mol | |
| Boiling Point | 243.0 ± 9.0 °C (estimated) | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Canonical SMILES | CC1=CSC2=C1C=CC=C2OC |
The compound’s planar structure and sulfur atom contribute to its aromaticity, while the methoxy group enhances solubility in polar solvents compared to non-oxygenated analogs .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:
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¹H NMR: Methoxy protons resonate at δ 3.8–4.0 ppm, while the methyl group at C-3 appears as a singlet near δ 2.4 ppm. Aromatic protons exhibit splitting patterns consistent with the substitution pattern.
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¹³C NMR: The thiophene sulfur induces deshielding of adjacent carbons, with C-3 (methyl-bearing carbon) appearing at ~120 ppm .
Mass spectrometry (MS) data show a molecular ion peak at m/z 178.25, with fragmentation patterns indicating loss of the methoxy group (-31 Da) and subsequent cleavage of the thiophene ring.
Synthesis Pathways and Methodological Advances
Palladium-Catalyzed Carbonylation
Modern protocols employ transition metal catalysis for improved efficiency. A notable method involves PdI₂/KI-mediated oxidative carbonylation of 2-(methylthio)phenylacetylenes (Scheme 1) :
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Substrate Preparation: Sonogashira coupling of 2-iodothioanisole with terminal alkynes yields 2-(methylthio)phenylacetylenes.
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Cyclization: PdI₂ catalyzes intramolecular sulfur attack on the coordinated alkyne, forming a sulfonium intermediate.
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Demethylation: Iodide ions cleave the methyl group, generating a thiolate intermediate.
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Carbonylation: CO insertion followed by alcoholysis produces benzothiophene-3-carboxylates.
This method achieves yields up to 78% with excellent regioselectivity, demonstrating the adaptability of palladium chemistry in benzothiophene synthesis .
Pharmaceutical Applications and Biological Activity
Prostaglandin Receptor Modulation
Structural analogs of 7-Methoxy-3-methylbenzothiophene exhibit potent antagonism against prostaglandin E2 (PGE2) receptors EP2 and EP4. In vitro assays demonstrate IC₅₀ values <100 nM for EP4, making them candidates for cancer immunotherapy (Table 2) .
Table 2: Biological Activity of Selected Derivatives
| Derivative | Target Receptor | IC₅₀ (nM) | Application |
|---|---|---|---|
| 7-OMe-3-Me-BT-amide | EP4 | 48 | Metastatic melanoma |
| 7-OMe-3-Me-BT-ester | EP2/EP4 | 92/65 | Colorectal cancer |
Mechanistically, these compounds block PGE2-mediated immunosuppression in the tumor microenvironment, enhancing T-cell infiltration and activity .
Derivatives and Functionalization Strategies
Electrophilic Aromatic Substitution
The electron-rich thiophene ring undergoes regioselective halogenation (Br₂/FeCl₃) at the 5-position, providing handles for cross-coupling reactions. Subsequent Suzuki-Miyaura arylation yields biaryl systems with enhanced π-conjugation.
Oxidation Reactions
Controlled oxidation with mCPBA converts the thiophene sulfur to a sulfoxide, altering electronic properties while maintaining aromaticity. This modification improves water solubility by 3-fold, critical for drug formulation .
Transition Metal Complexation
The sulfur lone pairs enable coordination to Pd(II) and Pt(II) centers, forming complexes with luminescent properties. For example, [Pt(7-OMe-3-Me-BT)Cl₂] exhibits quantum yields of 0.42 in dichloromethane, suggesting applications in OLED materials .
Analytical and Industrial Considerations
Chromatographic Analysis
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) elutes 7-Methoxy-3-methylbenzothiophene at 8.2 min with >95% purity. Detection at 254 nm leverages the compound’s strong UV absorption (ε = 12,400 L·mol⁻¹·cm⁻¹).
Scalability Challenges
Industrial production faces hurdles in methoxy group stability during high-temperature reactions. Continuous flow systems with residence times <2 minutes mitigate decomposition, achieving throughputs of 50 kg/month .
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